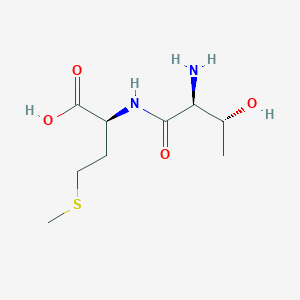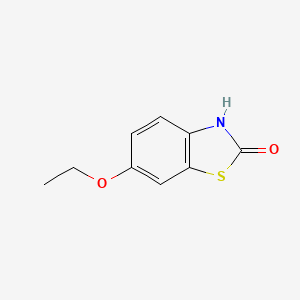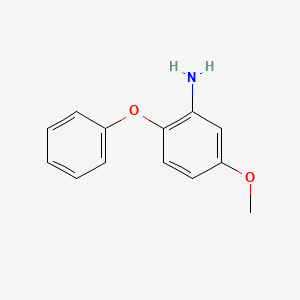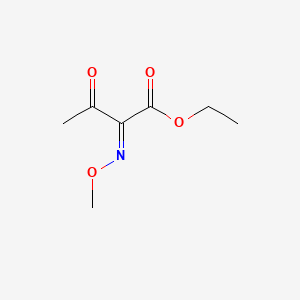
叔丁醇锆
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hafnium tert-butoxide, also known as hafnium tetrakis(tert-butoxide), is a chemical compound with the formula Hf[OC(CH₃)₃]₄. It is a mononuclear, volatile compound that serves as a precursor for the deposition of hafnium dioxide and other hafnium-doped thin films. This compound is highly valued in the semiconductor industry due to its high dielectric constant, making it suitable for use in semiconductor devices .
科学研究应用
Hafnium tert-butoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of hafnium dioxide nanocrystals and other hafnium-based materials.
Biology and Medicine:
作用机制
Target of Action
Hafnium tert-butoxide is primarily used as a precursor for the deposition of Hafnium Oxide (HfO2) and other hafnium doped thin films . The primary target of Hafnium tert-butoxide is the substrate on which these films are deposited .
Mode of Action
Hafnium tert-butoxide interacts with its targets through a process known as vapor deposition . In this process, Hafnium tert-butoxide is heated to produce a vapor, which then condenses on the substrate to form a thin film .
Biochemical Pathways
The deposition of HfO2 and other hafnium doped thin films affects the electrical properties of the substrate . These films have a high dielectric constant, making them suitable for use in semiconductor devices .
Pharmacokinetics
The compound must be heated to produce a vapor, which can then interact with the substrate .
Result of Action
The deposition of HfO2 and other hafnium doped thin films results in substrates with enhanced electrical properties . These films have a high dielectric constant, which is beneficial in the production of semiconductor devices .
Action Environment
The efficacy and stability of Hafnium tert-butoxide are influenced by environmental factors such as temperature and pressure . The compound must be heated to produce a vapor for the deposition process, and the pressure can affect the rate of deposition .
准备方法
Synthetic Routes and Reaction Conditions: Hafnium tert-butoxide can be synthesized through the reaction of hafnium tetrachloride with potassium tert-butoxide in an inert atmosphere. The reaction typically involves the following steps:
- Adding potassium tert-butoxide and normal hexane into a three-necked flask under a nitrogen atmosphere.
- Stirring the mixture uniformly and adding hafnium tetrachloride to the reaction system.
- Maintaining the reaction temperature between 20 to 60 degrees Celsius and stirring for 4 to 8 hours.
- Removing the solvent under reduced pressure and collecting the hafnium tert-butoxide through vacuum distillation .
Industrial Production Methods: Industrial production of hafnium tert-butoxide follows similar synthetic routes but on a larger scale. The process requires rigorous anhydrous conditions and the use of specialized equipment to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: Hafnium tert-butoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hafnium dioxide (HfO₂), a high-k dielectric material.
Substitution: The tert-butoxide ligands can be substituted with other alkoxide or halide ligands.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Substitution: Reactions with other alkoxides or halides under controlled conditions.
Major Products:
Hafnium dioxide (HfO₂): Formed through oxidation, used in semiconductor devices.
Mixed alkoxides or halides: Formed through substitution reactions
相似化合物的比较
Zirconium tert-butoxide: Similar in structure and reactivity, used for the deposition of zirconium dioxide thin films.
Hafnium isopropoxide: Another hafnium alkoxide used for similar applications but with different reactivity and deposition characteristics.
Uniqueness: Hafnium tert-butoxide is unique due to its high volatility and suitability for vapor deposition techniques, making it an ideal precursor for the deposition of high-quality hafnium dioxide thin films. Its high dielectric constant and stability under various conditions further enhance its applicability in the semiconductor industry .
属性
CAS 编号 |
2172-02-3 |
|---|---|
分子式 |
C16H40HfO4 |
分子量 |
475.0 g/mol |
IUPAC 名称 |
hafnium;2-methylpropan-2-ol |
InChI |
InChI=1S/4C4H10O.Hf/c4*1-4(2,3)5;/h4*5H,1-3H3; |
InChI 键 |
YZABPPRMRYHJGL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Hf+4] |
规范 SMILES |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Hf] |
Pictograms |
Flammable; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of hafnium tert-butoxide in materials science?
A1: Hafnium tert-butoxide serves as a precursor for producing hafnium dioxide (HfO2) nanoparticles, a material with significant potential in microelectronics and optics. [, , , , , , , ].
Q2: How does the structure of hafnium tert-butoxide influence the properties of the resulting HfO2 nanoparticles?
A2: Research has shown a "precursor structure effect" []. Variations in the nuclearity of modified hafnium tert-butoxide compounds, ranging from monomers to tetramers, lead to distinct morphologies in the synthesized HfO2 nanoparticles under identical processing conditions.
Q3: Can you elaborate on the "precursor structure effect" with an example?
A3: When researchers used a monomeric hafnium tert-butoxide derivative ([Hf(OBu(t))4], 8), a dimeric derivative (19a, 22), and a tetrameric derivative (25) under identical solvothermal conditions, they observed different HfO2 nanoparticle morphologies after thermal treatment. This suggests that the initial structure of the hafnium tert-butoxide precursor influences the final nanoparticle morphology [].
Q4: What are the advantages of using hafnium tert-butoxide in chemical vapor deposition (CVD) for HfO2 thin films?
A4: Hafnium tert-butoxide offers advantages as a CVD precursor due to its relatively high vapor pressure. This property allows for efficient delivery of the precursor to the substrate during the deposition process [, , , ].
Q5: How does the choice of oxygen precursor in plasma-enhanced chemical vapor deposition (PECVD) affect HfO2 film properties when using hafnium tert-butoxide?
A5: Research indicates that oxygen precursors like water vapor, high purity O2, and N2O significantly impact the properties of HfO2 films deposited via PECVD using hafnium tert-butoxide and silane []. This highlights the importance of optimizing the oxygen precursor for desired film characteristics.
Q6: Beyond microelectronics, are there other applications for hafnium tert-butoxide?
A6: Yes, hafnium tert-butoxide has shown promise in preparing permanently hydrophobic aerogels []. When combined with silicone polymers during the sol-gel process, it imparts hydrophobic properties to the resulting aerogel, enhancing its water resistance and broadening its potential applications.
Q7: Are there any studies on modifying hafnium tert-butoxide to control the properties of the resulting materials?
A7: Researchers have successfully synthesized a family of modified hafnium tert-butoxide compounds []. These modifications involve reactions with Lewis basic solvents, phenols, and polydentate alcohols. This approach allows for fine-tuning the reactivity and properties of the precursor, leading to controlled variations in the final HfO2 nanomaterials.
Q8: What challenges are associated with synthesizing SrNbO3 thin films, and how does hafnium tert-butoxide address these challenges?
A8: Creating SrNbO3 thin films is challenging due to the instability of the Nb4+ oxidation state. Hybrid molecular beam epitaxy (MBE) utilizing a hafnium tert-butoxide precursor for Hf allows for the deposition of a SrHfO3 capping layer on SrNbO3. This capping layer helps preserve the desired Nb4+ state and the crystalline quality of the SrNbO3 under atmospheric conditions [].
Q9: Has hafnium tert-butoxide been used in organic synthesis?
A9: Yes, chiral complexes of hafnium tert-butoxide with BINOL-based ligands have been successfully employed as catalysts in the enantioselective Friedel-Crafts alkylation of indoles []. This highlights the potential of hafnium tert-butoxide as a Lewis acid catalyst in organic reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















